Myricetin 3-alpha-L-arabinofuranoside
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Overview
Description
Myricetin 3-alpha-L-arabinofuranoside is a flavonoid glycoside, a type of compound commonly found in various plants. It is derived from myricetin, a well-known flavonoid, and is linked to an arabinofuranose sugar molecule. This compound is known for its potential health benefits and is found in fruits, vegetables, tea, and wine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myricetin 3-alpha-L-arabinofuranoside typically involves the glycosylation of myricetin with arabinofuranose. The reaction conditions often require the presence of a catalyst and an appropriate solvent to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound may involve the extraction of myricetin from plant sources followed by enzymatic or chemical glycosylation. The process is optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced flavonoid derivatives .
Scientific Research Applications
Myricetin 3-alpha-L-arabinofuranoside has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential use in synthetic chemistry.
Biology: The compound is investigated for its role in cellular processes and its potential to modulate various biological pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: It is explored for use in food preservation, cosmetics, and nutraceuticals due to its antioxidant properties
Mechanism of Action
The mechanism of action of Myricetin 3-alpha-L-arabinofuranoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Neuroprotective Activity: It protects neurons from oxidative stress and modulates signaling pathways involved in neuroprotection
Comparison with Similar Compounds
Myricetin 3-alpha-L-arabinofuranoside is similar to other flavonoid glycosides such as:
- Myricetin 3-alpha-L-rhamnoside
- Myricetin 3-beta-D-galactoside
- Quercetin 3-alpha-L-arabinofuranoside
Uniqueness:
- Structural Differences: The presence of the arabinofuranose sugar differentiates it from other glycosides.
- Biological Activity: It exhibits unique biological activities due to its specific structure, which may enhance its antioxidant and anti-inflammatory properties compared to other similar compounds .
Properties
Molecular Formula |
C20H18O12 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2/t12-,15-,17+,20-/m0/s1 |
InChI Key |
OXJKSVCEIOYZQL-IEGSVRCHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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